molecular formula C11H17ClN2O2 B1379874 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864051-88-6

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1379874
CAS No.: 1864051-88-6
M. Wt: 244.72 g/mol
InChI Key: DVVZMBYPQWZLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7;/h7-9,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZMBYPQWZLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C(=O)CCC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is not well-documented. compounds with similar structures often interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Substituents : Unlike the dichlorophenyl groups in procymidone, vinclozolin, and iprodione, the target compound lacks aromatic halogenation, which may reduce environmental persistence or toxicity .
  • Functional Groups : The pyrrolidine-2,5-dione group contrasts with oxazolidinedione (vinclozolin) or imidazolidinedione (iprodione), influencing hydrogen-bonding capacity and target selectivity.

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt likely improves aqueous solubility compared to neutral analogues like procymidone, enhancing bioavailability in drug formulations .

Biological Activity

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its bicyclic framework, comprising an azabicyclo[3.2.1]octane moiety fused with a pyrrolidine-2,5-dione structure. Its molecular formula is C12H16N2O2HClC_{12}H_{16}N_2O_2\cdot HCl, with a molecular weight of approximately 256.73 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling within neuronal cells. This mechanism suggests potential applications in treating cognitive disorders and conditions characterized by impaired cholinergic function.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

  • Neuroprotective Effects : In vitro studies have shown that the compound enhances neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival and apoptosis.
  • Cognitive Enhancement : Animal studies indicate that administration of this compound improves memory performance in models of cognitive impairment, suggesting its potential as a cognitive enhancer.
  • Enzyme Modulation : Besides acetylcholinesterase, the compound may interact with other enzymes involved in metabolic pathways, influencing various biological processes such as neurotransmitter release and degradation.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
NeuroprotectionEnhances neuronal survival
Cognitive EnhancementImproves memory performance

Notable Research Findings

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that the compound exhibited a significant inhibitory effect on acetylcholinesterase activity, leading to increased levels of acetylcholine in neuronal cultures.
  • Cognitive Function Assessment : In behavioral tests involving rodents, administration of the compound resulted in improved performance in maze tasks, indicating enhanced learning and memory capabilities.
  • Oxidative Stress Response : The compound was shown to upregulate antioxidant enzymes in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegenerative processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 2
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.